molecular formula C20H20BrN3O4S B13379025 Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13379025
M. Wt: 478.4 g/mol
InChI Key: AQAKXNRNRNWBDZ-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl ester, an acetylamino group, a bromobenzoyl hydrazone, and a tetrahydrobenzothiophene ring. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The synthesis begins with the formation of the benzothiophene ring through a cyclization reaction involving a thiophene derivative and an appropriate cyclizing agent.

    Introduction of the Acetylamino Group: The acetylamino group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Bromobenzoyl Hydrazone: The bromobenzoyl hydrazone moiety is formed by reacting the intermediate compound with 2-bromobenzoyl hydrazine under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the bromobenzoyl hydrazone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to specific biological processes.

The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:

    Ethyl (2-bromobenzoyl)acetate: A reactant for the preparation of cambinol analogs and other derivatives.

    Ethyl (3-((3-bromobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate: A compound with a similar hydrazone moiety but different core structure.

    Methyl (3-((3-bromobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate: Another similar compound with a methyl ester group instead of an ethyl ester.

Biological Activity

Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 664992-50-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H20BrN3O4S
  • Molecular Weight : 478.36 g/mol
  • Structure : The compound features a benzothiophene core with various functional groups that contribute to its biological activity.

The compound exhibits multiple biological activities primarily through its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Studies indicate that it may act as an apoptosis-inducing agent, particularly in cancer cells.

Anticancer Properties

A study published in MDPI reported that the compound significantly reduces cell viability in MCF-7 breast cancer cells. The results showed:

  • IC50 Value : 23.2 µM after 48 hours of treatment.
  • Induction of apoptosis was confirmed via flow cytometry, revealing:
    • Early apoptosis (AV+/PI−): 8.73% (2.3 times higher than control).
    • Late apoptosis (AV+/PI+): 18.13% (6.6 times higher than control).

Moreover, the compound caused G2/M-phase and S-phase cell cycle arrest, indicating its potential as a chemotherapeutic agent by interfering with cancer cell proliferation .

Analgesic Activity

Research indicates that derivatives related to this compound possess analgesic effects exceeding those of standard analgesics like metamizole when tested on outbred white mice using the "hot plate" method . This suggests potential applications in pain management.

Enzyme Inhibition

The compound has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

Comparative Biological Activities Table

Activity Type Effect Observed Reference
AnticancerInduces apoptosis in MCF-7 cells
AnalgesicPain relief exceeding metamizole
AChE InhibitionPotential treatment for Alzheimer's

Case Study on Breast Cancer Cells

In a controlled study involving MCF-7 breast cancer cells:

  • Treatment with the compound led to a substantial decrease in cell viability.
  • Flow cytometric analysis confirmed significant apoptosis induction and cell cycle arrest.

This study underscores the compound's dual mechanism of inducing apoptosis while inhibiting proliferation, making it a candidate for further development as an anticancer agent .

Analgesic Activity Assessment

A separate investigation into the analgesic properties demonstrated that compounds related to this compound exhibited superior analgesia compared to traditional drugs. This finding suggests a potential pathway for developing new pain management therapies .

Properties

Molecular Formula

C20H20BrN3O4S

Molecular Weight

478.4 g/mol

IUPAC Name

ethyl (7E)-2-acetamido-7-[(2-bromobenzoyl)hydrazinylidene]-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H20BrN3O4S/c1-3-28-20(27)16-13-8-6-10-15(17(13)29-19(16)22-11(2)25)23-24-18(26)12-7-4-5-9-14(12)21/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,22,25)(H,24,26)/b23-15+

InChI Key

AQAKXNRNRNWBDZ-HZHRSRAPSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N\NC(=O)C3=CC=CC=C3Br)NC(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NNC(=O)C3=CC=CC=C3Br)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.